molecular formula C13H24N2O2 B2976484 tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate CAS No. 1314703-47-3

tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate

Cat. No.: B2976484
CAS No.: 1314703-47-3
M. Wt: 240.347
InChI Key: FYSIMLVTGVEINH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1314703-47-3 . It has a molecular weight of 240.35 . The compound is stored at temperatures below -10°C and is in the form of an oil .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H24N2O2/c1-13(2,3)17-12(16)15-6-4-10(5-7-15)11-8-14-9-11/h10-11,14H,4-9H2,1-3H3 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is an oil . It is stored at temperatures below -10°C . The compound has a molecular weight of 240.35 .

Scientific Research Applications

Synthesis of Bifunctional Intermediates

Meyers et al. (2009) described scalable synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate. These routes facilitate selective derivations on azetidine and cyclobutane rings, offering access to novel compounds that complement piperidine ring systems, highlighting its role in expanding chemical space (Meyers et al., 2009).

Development of Antibacterial Agents

Mori, Somada, and Oida (2000) accomplished the stereocontrolled synthesis of tricyclic carbapenem derivatives, where a piperidine ring is condensed to the carbapenem skeleton. This synthesis pathway, starting from an acetoxyazetidinone chiron, underscores the compound's potential in crafting antibacterial agents with potent in vitro activities against both gram-positive and gram-negative bacteria (Mori, Somada, & Oida, 2000).

Anticancer Drug Intermediates

Zhang et al. (2018) developed a high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. This method provides a rapid route to synthesize the target compound, crucial for the development of tyrosine kinase inhibitors aimed at overcoming drug resistance in cancer treatment (Zhang et al., 2018).

Enantiopure Derivatives for Drug Synthesis

Marin et al. (2004) described the preparation of tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates from Boc-Asp-O(t)Bu and other beta-amino acids. Their reduction led to enantiopure cis-4-hydroxy delta-lactams, demonstrating the compound's utility in synthesizing enantiopure derivatives for drug development, including 4-hydroxypipecolates and a protected 4-hydroxylysine derivative (Marin et al., 2004).

Synthesis of Biologically Active Compounds

Kong et al. (2016) synthesized tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in the production of crizotinib, a treatment for certain cancers. This highlights the compound's role in the synthesis of intermediates for biologically active compounds (Kong et al., 2016).

Safety and Hazards

The compound has several hazard statements: H302, H315, H318, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary targets of Tert-Butyl 4-(Azetidin-3-yl)Piperidine-1-carboxylate are currently unknown . The compound is a relatively new chemical entity and research into its specific targets is ongoing.

Biochemical Pathways

Without specific target information, it is challenging to accurately summarize the biochemical pathways affected by this compound

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . As research progresses, these effects will be better understood and will provide valuable insights into the compound’s therapeutic potential.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include temperature, pH, and the presence of other molecules in the environment.

Properties

IUPAC Name

tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-6-4-10(5-7-15)11-8-14-9-11/h10-11,14H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSIMLVTGVEINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314703-47-3
Record name tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

tert-Butyl 4-[1-(diphenylmethyl)azetidin-3-yl]piperidine-1-carboxylate (1.9 g) was mixed with MeOH (50 ml), and 1 M hydrochloric acid (5.1 ml) and 20% palladium carbon hydroxide (600 mg) were added thereto, followed by stirring at room temperature for 4 hours under hydrogen atmosphere of 3 atm. After returning to normal pressure under argon atmosphere, a 1 M aqueous NaOH solution (1 ml) was added thereto. The reaction mixture was filtered using Celite as a filtration adjuvant, and the filtrate was concentrated under reduced pressure. CHCl3 and a 1 M aqueous NaOH solution were added to the obtained residue, and the organic layer was dried over Na2SO4 and then concentrated under reduced pressure. The obtained residue was purified by basic silica gel column chromatography (CHCl3/MeOH) to obtain tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate (1.1 g).
Name
tert-Butyl 4-[1-(diphenylmethyl)azetidin-3-yl]piperidine-1-carboxylate
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
600 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.